(4-(1-乙基-1H-咪唑-2-基)哌嗪-1-基)(4-甲氧基苯基)甲酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用
合成和抗菌活性
多项研究专注于合成与目标化学结构相关的衍生物并评估它们的抗菌特性。例如,Patel 等人(2011 年)合成了新的吡啶衍生物,展示了针对细菌和真菌的可变抗菌活性。这项研究表明这些化合物在开发新的抗菌剂方面具有潜在的实用性 (Patel、Agravat 和 Shaikh,2011 年)。同样,胡等人(2008 年)优化了稠合杂环噻二唑化合物的合成,显示出增强的抗菌活性,表明极性基团的引入对于提高抗菌功效的重要性 (胡、侯、谢、黄和张,2008 年)。
潜在治疗应用
对潜在治疗应用的研究包括针对疼痛管理和作为针对癌症的细胞毒性剂开发化合物。迪亚兹等人(2020 年)报道了 σ1 受体拮抗剂 EST64454 的合成,由于其在动物模型中的高溶解性和抗伤害感受性,显示出对疼痛治疗有前景 (迪亚兹、加西亚、托伦斯、卡马尼奥、恩霍、西克雷、洛伦特、波特、蒙特罗、耶斯特、阿尔瓦雷斯、马丁、马尔多纳多、德拉普恩特、维达尔-托雷斯、森丹、维拉和阿尔曼萨,2020 年)。加塞米等人(2020 年)评估了一系列哌嗪-2-酮衍生物对癌细胞和正常细胞系的细胞毒性活性,表明这些化合物在癌症治疗中的潜力 (加塞米、沙里菲和莫贾拉德,2020 年)。
腐蚀抑制
辛加拉维鲁等人(2022 年)研究了新合成化合物在酸性介质中对低碳钢的腐蚀抑制效率,突出了这些化合物在腐蚀防护应用中的潜力 (辛加拉维鲁、巴杜沙和达尔马林加姆,2022 年)。
未来方向
Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . In past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .
属性
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.ClH/c1-3-19-9-8-18-17(19)21-12-10-20(11-13-21)16(22)14-4-6-15(23-2)7-5-14;/h4-9H,3,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYSSWGOCRFDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。